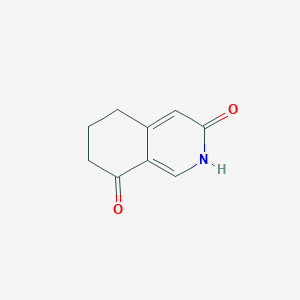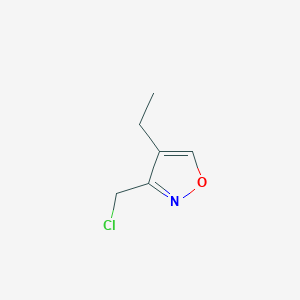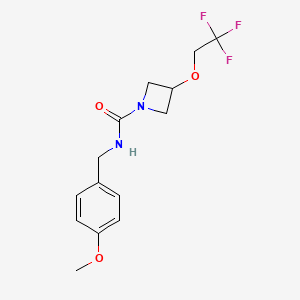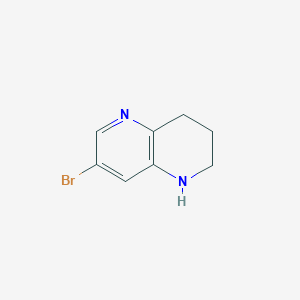
2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione
説明
2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione is a chemical compound with the molecular formula C9H9NO2 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione involves the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide . This results in the formation of 2-substituted 3-oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles and 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide .Molecular Structure Analysis
The molecular structure of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione is characterized by a molecular weight of 163.17 and a molecular formula of C9H9NO2 .Chemical Reactions Analysis
The chemical reactions of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione involve various alkylating agents that selectively produce the corresponding isoquinolin-3-yl sulfides or products of their subsequent Thorpe cyclization, thieno [2,3- c ]isoquinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione include a molecular weight of 163.17 and a molecular formula of C9H9NO2 . The compound should be stored in a dry room at room temperature .科学的研究の応用
Chemical Analysis and Toxicity Studies
Studies have explored chemicals with structures related to 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione, focusing on their potential toxicity and health effects. For instance, a cross-sectional study investigated the morbidity of personnel potentially exposed to vinclozolin, a compound with a similar complex structure. This study primarily aimed to understand the health outcomes related to exposure, examining aspects like hormonal responses, liver injury, and other health endpoints (Zober et al., 1995).
Anticancer and Antimalarial Studies
Compounds structurally related to 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione have been studied for their potential in treating various diseases. For example, amonafide, a benzisoquinoline-1,3-dione, has been examined in clinical trials for its effectiveness against different types of cancer, such as sarcomas, colorectal cancer, and endometrial adenocarcinoma (Perez et al., 1992; O'dwyer et al., 1991; Malviya et al., 1994). Additionally, 8-aminoquinolines, which share some structural similarities, have been researched for their antimalarial properties, showing potential as prophylactic and treatment options for malaria (Brueckner et al., 1998; Sherwood et al., 1994).
Neuropharmacological Investigations
Research has also delved into the effects of related compounds on neurotransmitter systems, notably exploring the modulation of acetylcholine and glutamate in the brain. These studies are crucial for understanding the potential neurological and psychological implications of these compounds (Moor et al., 1996; Lillaney et al., 1999).
将来の方向性
特性
IUPAC Name |
2,5,6,7-tetrahydroisoquinoline-3,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-6-4-9(12)10-5-7(6)8/h4-5H,1-3H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYCSPHUDLPSJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)NC=C2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine](/img/structure/B2640364.png)
![N-(2-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2640365.png)
![7-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2640367.png)
![8-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2640368.png)



![N-[(3-methoxyphenyl)methyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2640375.png)





